IB-Meca

Übersicht

Beschreibung

Es wird hauptsächlich wegen seiner entzündungshemmenden Eigenschaften untersucht und wird zur Behandlung verschiedener Autoimmun-Entzündungskrankheiten entwickelt, darunter rheumatoide Arthritis, Psoriasis und Morbus Crohn .

Herstellungsmethoden

Piclidenoson wird durch einen mehrstufigen chemischen Prozess synthetisiert. Die Synthese umfasst die folgenden wichtigsten Schritte:

Bildung des Purinkerns: Der Purinkern wird durch Reaktion geeigneter Ausgangsstoffe unter kontrollierten Bedingungen synthetisiert.

Einführung der 3-Iodobenzylgruppe: Die 3-Iodobenzylgruppe wird durch eine nukleophile Substitutionsreaktion in den Purinkern eingeführt.

Bildung des Ribofuranuronamid-Anteils: Der Ribofuranuronamid-Anteil wird durch Reaktion des Zwischenprodukts mit Riboderivaten gebildet.

Endgültige Kupplung und Reinigung: Das Endprodukt wird durch Kupplung der Zwischenprodukte und Reinigung des resultierenden Piclidenosons erhalten.

Chemische Reaktionsanalyse

Piclidenoson unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Piclidenoson kann Oxidationsreaktionen eingehen, insbesondere am Purinkern.

Reduktion: Reduktionsreaktionen können an der 3-Iodobenzylgruppe auftreten.

Substitution: Nukleophile Substitutionsreaktionen sind üblich, insbesondere während des Syntheseprozesses.

Hydrolyse: Hydrolysereaktionen können unter sauren oder basischen Bedingungen auftreten, was zum Abbau des Ribofuranuronamid-Anteils führt

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Nukleophile: Natriumazid, Kaliumcyanid.

Saure oder basische Bedingungen: Salzsäure, Natriumhydroxid.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Zwischenprodukte und Nebenprodukte, abhängig von den spezifischen Reaktionsbedingungen .

Wissenschaftliche Forschungsanwendungen

Piclidenoson hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Piclidenoson wird als Modellverbindung verwendet, um die Wechselwirkungen von Adenosin-A3-Rezeptor-Agonisten mit ihren Zielstrukturen zu untersuchen.

Biologie: Es wird verwendet, um die Rolle von Adenosin-A3-Rezeptoren in verschiedenen biologischen Prozessen zu untersuchen, einschließlich Entzündung und Immunantwort.

Medizin: Piclidenoson wird als therapeutisches Mittel für Autoimmun-Entzündungskrankheiten wie rheumatoide Arthritis, Psoriasis und Morbus Crohn entwickelt. .

Industrie: Piclidenoson wird auf seine potenzielle Verwendung in der pharmazeutischen Industrie als neuartiges entzündungshemmendes Medikament untersucht

Wirkmechanismus

Piclidenoson entfaltet seine Wirkung, indem es an den Adenosin-A3-Rezeptor bindet, der in Entzündungszellen stark exprimiert wird. Die Bindung von Piclidenoson an den Adenosin-A3-Rezeptor führt zur Modulation wichtiger Signalproteine wie Phosphoinositid-3-Kinase, Proteinkinase A, Proteinkinase B, Inhibitor der nukleären Faktor-Kappa-B-Kinase und nuklearer Faktor-Kappa-B. Dies führt zur Deregulierung des Wnt/β-Catenin-Signalwegs und zur Hemmung der Produktion entzündungsfördernder Zytokine, darunter Interleukin 17 und Interleukin 23 .

Wirkmechanismus

Target of Action

Piclidenoson, also known as CF101, is an anti-inflammatory drug that primarily targets the adenosine A3 receptors (A3AR) . These receptors are highly expressed in inflammatory cells and overexpressed in peripheral blood mononuclear cells . They play a significant role in the inflammatory process .

Mode of Action

Piclidenoson acts as an agonist to the A3AR . Upon binding to its agonist, A3AR can trigger both G protein-dependent and independent signaling pathways . This interaction with its targets leads to the deregulation of the NF-kappaB signaling pathway in inflammatory cells, initiating immunomodulatory effects .

Biochemical Pathways

The activation of A3AR by Piclidenoson leads to the deregulation of key signaling proteins, such as PI3K, PKA, PKB/Akt, IKK, and NF-kB . This results in the deregulation of the Wnt/β-catenin pathway and the NF-κB signaling pathway . These pathways are crucial in the regulation of inflammatory responses and cell proliferation .

Result of Action

The activation of A3AR by Piclidenoson and the subsequent deregulation of biochemical pathways lead to significant molecular and cellular effects. These include the inhibition of inflammatory cytokine production and the induction of apoptosis in cancer and inflammatory cells . This results in an anti-inflammatory effect, which has been observed in clinical trials for conditions such as rheumatoid arthritis .

Action Environment

It is worth noting that the expression level of a3ar in patients has been found to correlate with the response to the drug This suggests that individual biological factors may influence the drug’s efficacy

Biochemische Analyse

Biochemical Properties

Piclidenoson plays a significant role in biochemical reactions by interacting with the adenosine A3 receptor (A3AR). This receptor is highly expressed in inflammatory cells and overexpressed in peripheral blood mononuclear cells . Piclidenoson binds to A3AR, leading to the modulation of key signaling proteins such as PI3K, PKA, PKB/Akt, IKK, and NF-kappaB . These interactions result in the deregulation of the Wnt/β-catenin pathway and inhibition of inflammatory cytokine production . The compound’s ability to target A3AR makes it a potent anti-inflammatory agent.

Cellular Effects

Piclidenoson exerts various effects on different cell types and cellular processes. It induces apoptosis in cancer and inflammatory cells by deregulating the Wnt and NF-kappaB signaling pathways . In cancer cells, Piclidenoson inhibits cell proliferation and induces apoptosis via the mitochondrial signaling pathway . It also reduces the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha, interleukin-12, interferon-gamma, interleukin-17, and interleukin-23 . These effects highlight Piclidenoson’s potential in modulating cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Piclidenoson involves its binding to the adenosine A3 receptor, which is coupled to Gi protein . Upon activation, Piclidenoson modulates key signaling proteins, leading to the inhibition of the NF-kappaB signaling pathway . This results in the downregulation of pro-inflammatory cytokines and the induction of apoptosis in inflammatory and cancer cells . Additionally, Piclidenoson influences the Wnt/β-catenin pathway, further contributing to its anti-inflammatory and anti-cancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Piclidenoson have been observed over time. Studies have shown that Piclidenoson is stable and maintains its efficacy in reducing inflammation and inducing apoptosis in cancer cells . Long-term studies in psoriasis patients demonstrated significant improvements in skin lesions with continued use of Piclidenoson . These findings suggest that Piclidenoson has a sustained impact on cellular function over time.

Dosage Effects in Animal Models

The effects of Piclidenoson vary with different dosages in animal models. In studies involving mice, Piclidenoson demonstrated a dose-dependent reduction in cell viability and an increase in apoptosis . Higher doses of Piclidenoson resulted in more pronounced anti-inflammatory and anti-cancer effects

Metabolic Pathways

Piclidenoson is involved in metabolic pathways that regulate inflammation and cell proliferation. By binding to the adenosine A3 receptor, Piclidenoson modulates the NF-kappaB signaling pathway, leading to the inhibition of pro-inflammatory cytokines . This interaction affects metabolic flux and metabolite levels, contributing to its anti-inflammatory and anti-cancer properties . The compound’s ability to influence these pathways underscores its potential as a therapeutic agent.

Transport and Distribution

Piclidenoson is transported and distributed within cells and tissues through its interaction with the adenosine A3 receptor . The receptor’s high expression in inflammatory and cancer cells facilitates the targeted delivery of Piclidenoson to these pathological sites . This selective distribution enhances the compound’s efficacy in modulating inflammation and inducing apoptosis in affected cells .

Subcellular Localization

The subcellular localization of Piclidenoson is primarily determined by its interaction with the adenosine A3 receptor . Upon binding, Piclidenoson is directed to specific cellular compartments where it exerts its effects on signaling pathways and gene expression . This targeted localization is crucial for the compound’s activity and function in modulating cellular processes and inducing apoptosis in cancer and inflammatory cells .

Vorbereitungsmethoden

Piclidenoson is synthesized through a multi-step chemical process. The synthesis involves the following key steps:

Formation of the purine core: The purine core is synthesized by reacting appropriate starting materials under controlled conditions.

Introduction of the 3-iodobenzyl group: The 3-iodobenzyl group is introduced to the purine core through a nucleophilic substitution reaction.

Formation of the ribofuranuronamide moiety: The ribofuranuronamide moiety is formed by reacting the intermediate with ribose derivatives.

Final coupling and purification: The final product is obtained by coupling the intermediate compounds and purifying the resulting piclidenoson.

Analyse Chemischer Reaktionen

Piclidenoson undergoes several types of chemical reactions, including:

Oxidation: Piclidenoson can undergo oxidation reactions, particularly at the purine core.

Reduction: Reduction reactions can occur at the 3-iodobenzyl group.

Substitution: Nucleophilic substitution reactions are common, especially during the synthesis process.

Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the ribofuranuronamide moiety

Common reagents and conditions used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Sodium azide, potassium cyanide.

Acidic or basic conditions: Hydrochloric acid, sodium hydroxide.

The major products formed from these reactions include various intermediates and by-products, depending on the specific reaction conditions .

Wissenschaftliche Forschungsanwendungen

Piclidenoson has a wide range of scientific research applications, including:

Chemistry: Piclidenoson is used as a model compound to study the interactions of adenosine A3 receptor agonists with their targets.

Biology: It is used to investigate the role of adenosine A3 receptors in various biological processes, including inflammation and immune response.

Medicine: Piclidenoson is being developed as a therapeutic agent for autoimmune-inflammatory disorders such as rheumatoid arthritis, psoriasis, and Crohn’s disease. .

Industry: Piclidenoson is being explored for its potential use in the pharmaceutical industry as a novel anti-inflammatory drug

Vergleich Mit ähnlichen Verbindungen

Piclidenoson ist unter den Adenosin-A3-Rezeptor-Agonisten aufgrund seiner hohen Selektivität und seines Sicherheitsprofils einzigartig. Ähnliche Verbindungen umfassen:

Die Einzigartigkeit von Piclidenoson liegt in seinem hervorragenden Sicherheitsprofil und seinem Potenzial, eine große Bandbreite an Autoimmun-Entzündungskrankheiten zu behandeln .

Eigenschaften

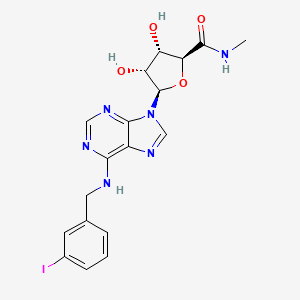

IUPAC Name |

(2S,3S,4R,5R)-3,4-dihydroxy-5-[6-[(3-iodophenyl)methylamino]purin-9-yl]-N-methyloxolane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19IN6O4/c1-20-17(28)14-12(26)13(27)18(29-14)25-8-24-11-15(22-7-23-16(11)25)21-6-9-3-2-4-10(19)5-9/h2-5,7-8,12-14,18,26-27H,6H2,1H3,(H,20,28)(H,21,22,23)/t12-,13+,14-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUJXGQILHAUCCV-MOROJQBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)I)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)I)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19IN6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50165158 | |

| Record name | 1-Deoxy-1-(6-(((3-iodophenyl)methyl)amino)-9H-purin-9-yl)-N-methyl-beta-D-ribofuranuronamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

CF 101 is an A(3)AR agonist. A(3)AR is highly expressed in inflammatory cells and overexpressed in peripheral blood mononuclear cells, reflecting its role in the remote inflammatory process. In normal tissues, there is low adenoside A3 receptor expression. A(3)AR activation with a specific agonist deregulates the NF-kappaB signaling pathway in inflammatory cells and initiates immunomodulatory effects. | |

| Record name | Piclidenoson | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05511 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

152918-18-8 | |

| Record name | IB-MECA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152918-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piclidenoson [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152918188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piclidenoson | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05511 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Deoxy-1-(6-(((3-iodophenyl)methyl)amino)-9H-purin-9-yl)-N-methyl-beta-D-ribofuranuronamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Deoxy-1-[6-[((3-Iodophenyl)methyl)amino]-9H-purin-9-yl]-N-methyl-β-D-ribofuranuronamide; N6-(3-Iodobenzyl)adenosine-5�-N-methyluronamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PICLIDENOSON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30679UMI0N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

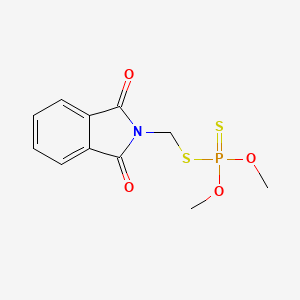

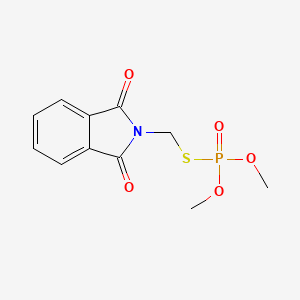

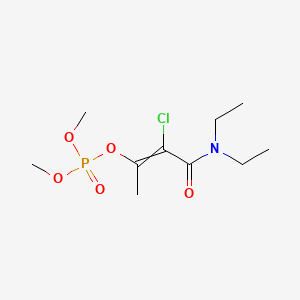

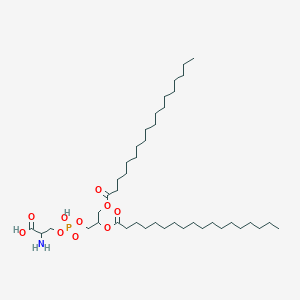

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Piclidenoson and its downstream effects in the context of psoriasis?

A1: Piclidenoson is a selective agonist of the A3 adenosine receptor (A3AR). [, ] This receptor is overexpressed in inflammatory cells, including those found in the skin and peripheral blood mononuclear cells (PBMCs) of psoriasis patients. [, ] By activating A3AR, Piclidenoson downregulates the NF-κB signaling pathway, a key player in inflammatory responses. [] This downregulation leads to a decrease in the production of pro-inflammatory cytokines interleukin-17 (IL-17) and interleukin-23 (IL-23), which are central drivers of psoriasis pathogenesis. [, ]

Q2: What is the clinical significance of the A3 adenosine receptor (A3AR) being overexpressed in psoriasis patients?

A2: The overexpression of A3AR in both skin lesions and PBMCs of psoriasis patients suggests it could be a promising therapeutic target. [] Piclidenoson, by selectively activating A3AR, takes advantage of this overexpression to specifically inhibit inflammation in the relevant cells and tissues, potentially leading to improved efficacy and a favorable safety profile compared to less targeted therapies. [, ]

Q3: What clinical evidence supports the efficacy of Piclidenoson in treating plaque psoriasis?

A3: The randomized, double-blind, placebo-controlled COMFORT-1 Phase 3 clinical trial investigated the efficacy and safety of Piclidenoson in patients with moderate-to-severe plaque psoriasis. [] Results showed that Piclidenoson 3 mg twice daily met the primary endpoint, demonstrating a statistically significant improvement in Psoriasis Area and Severity Index (PASI-75) at Week 16 compared to placebo (9.7% vs. 2.6%, p=0.037). [] Importantly, Piclidenoson exhibited a linear increase in PASI responses throughout the study period, suggesting continued improvement with prolonged treatment. []

Q4: What is known about the safety and tolerability profile of Piclidenoson?

A5: Across clinical trials, Piclidenoson has demonstrated an excellent safety and tolerability profile. [, ] In the COMFORT-1 trial, Piclidenoson was found to be superior to Apremilast in terms of tolerability. [] This favorable safety profile, combined with its promising efficacy, makes Piclidenoson a potentially attractive treatment option for patients with moderate-to-severe plaque psoriasis. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.